molecular formula C15H9FN2 B3169904 2-(4-fluorophenyl)-1H-indole-3-carbonitrile CAS No. 938326-43-3

2-(4-fluorophenyl)-1H-indole-3-carbonitrile

Cat. No.: B3169904
CAS No.: 938326-43-3
M. Wt: 236.24 g/mol
InChI Key: NIYXTOSZIDEXEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “2-(4-fluorophenyl)-1H-indole-3-carbonitrile” can be inferred from its name. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Attached to this indole group at the 2-position is a 4-fluorophenyl group and a carbonitrile group .

Scientific Research Applications

Structural Analysis and Chemical Properties

  • Crystal Structure and Hirshfeld Surface Analysis : The crystal structures of derivatives of 2-(4-fluorophenyl)-1H-indole-3-carbonitrile have been elucidated, showing twisted and envelope conformations. These structures were optimized using density functional theory (DFT) calculations. Hirshfeld surface analysis was utilized to study intermolecular interactions, highlighting the compound's potential for further modification and application in drug design (Venkateshan et al., 2019).

Biological Activity and Potential Therapeutic Applications

  • Molecular Docking Studies : The same study also conducted molecular docking studies of these compounds with the enzyme Nicotinamidephosphoribosyltransferase (NAMPT), which is associated with sensitivity to apoptosis in NAMPT-expressing cells and tumorspheres. This suggests a potential application in cancer therapy through targeted molecular interactions (Venkateshan et al., 2019).

  • Synthesis and Evaluation of Dopamine Receptor Ligands : Another study focused on the synthesis and radiofluorination of derivatives for selective ligands of the dopamine subtype-4 receptor. The in vitro characterization showed significant selectivity and affinity, indicating potential use in developing imaging probes for neurological research (Tietze et al., 2006).

  • Synthetic Approaches for New Derivatives : Research on synthesizing new series of derivatives attached to the pyrazole scaffold showed potential for creating novel compounds with diverse biological activities. These synthetic methodologies could lead to the development of new pharmaceutical agents (Ali et al., 2016).

Applications in Drug Development and Analysis

  • Inhibitors of SARS-CoV-2 RdRp : The synthesis and analysis of azafluorene derivatives as inhibitors for the SARS-CoV-2 RdRp (RNA-dependent RNA polymerase) enzyme suggest a direct application in developing treatments for COVID-19. This includes studies on the compound's drug-like behaviors and molecular docking analysis, showing promise for antiviral drug development (Venkateshan et al., 2020).

  • Antimicrobial Activity of Novel Schiff Bases : The synthesis of novel Schiff bases from derivatives and their evaluated in vitro antimicrobial activity suggest applications in developing new antimicrobial agents. This highlights the compound's utility in creating pharmaceuticals with potential efficacy against various microbial pathogens (Puthran et al., 2019).

Properties

IUPAC Name

2-(4-fluorophenyl)-1H-indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2/c16-11-7-5-10(6-8-11)15-13(9-17)12-3-1-2-4-14(12)18-15/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYXTOSZIDEXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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